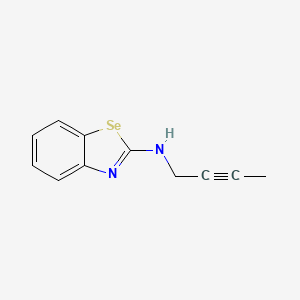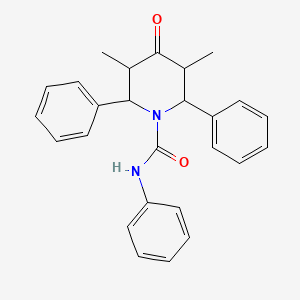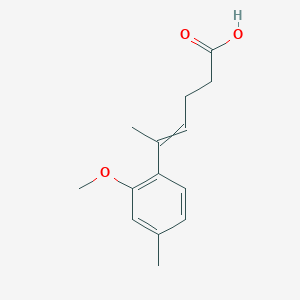
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is an organic compound with the molecular formula C₉H₁₄O₄ It is an ester that features a hydroxyl group, a ketone group, and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate typically involves the esterification of 3-hydroxy-2-methyl-5-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-2-methyl-5-oxohex-3-enoic acid+ethanolacid catalystEthyl 3-hydroxy-2-methyl-5-oxohex-3-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-2-methyl-5-oxohex-3-enoic acid
Reduction: Ethyl 3-hydroxy-2-methyl-5-hydroxyhex-3-enoate
Substitution: Ethyl 3-amino-2-methyl-5-oxohex-3-enoate
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-hydroxy-2-methyl-5-oxohexanoate
- Ethyl 3-hydroxy-2-methyl-4-oxohex-3-enoate
- Ethyl 3-hydroxy-2-methyl-5-oxohept-3-enoate
Uniqueness
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is unique due to the presence of both a hydroxyl group and a ketone group within its structure, which allows for a diverse range of chemical reactions and applications
Propiedades
Número CAS |
193352-79-3 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)7(3)8(11)5-6(2)10/h5,7,11H,4H2,1-3H3 |
Clave InChI |
WVZDQDIIRPXCII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C(=CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)



![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)

![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
